2,4,6-Tribromopyridin-3-amine
Overview
Description
2,4,6-Tribromopyridin-3-amine is a brominated derivative of pyridine, characterized by the presence of three bromine atoms at positions 2, 4, and 6, and an amine group at position 3 on the pyridine ring. This compound has the molecular formula C5H3Br3N2 and a molecular weight of 330.8 g/mol . It is primarily used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromopyridin-3-amine typically involves the bromination of pyridine derivatives. One common method is the bromination of 3-aminopyridine using bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction conditions helps in achieving high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromopyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts and arylboronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,4,6-Tribromopyridin-3-amine is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Tribromopyridin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: Similar in structure but with a hydroxyl group instead of an amine group.
2,4,6-Trichloropyridin-3-amine: Similar but with chlorine atoms instead of bromine atoms.
Uniqueness
2,4,6-Tribromopyridin-3-amine is unique due to the presence of three bromine atoms, which impart distinct reactivity and properties compared to its chlorinated or hydroxylated analogs. This makes it particularly useful in specific chemical reactions and research applications .
Properties
IUPAC Name |
2,4,6-tribromopyridin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br3N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNVYJQHKVGADE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Br)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307271 | |
Record name | 2,4,6-Tribromo-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401307271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84539-49-1 | |
Record name | 2,4,6-Tribromo-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84539-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Tribromo-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401307271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.